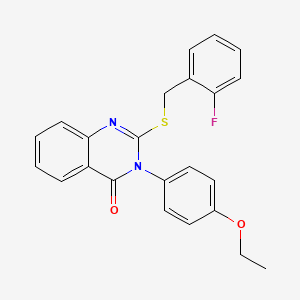

3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone: is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 2-fluorobenzyl chloride.

Formation of Intermediate: 4-ethoxyaniline is reacted with phosgene to form 4-ethoxyphenyl isocyanate.

Cyclization: The intermediate is then subjected to cyclization with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the quinazolinone core.

Thioether Formation:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemistry:

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and proteases.

Antimicrobial Activity: It may exhibit antimicrobial properties against various bacterial and fungal strains.

Medicine:

Anticancer Agents: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

Anti-inflammatory Agents: It may also have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Industry:

Pharmaceuticals: The compound can be used in the development of new pharmaceutical drugs.

Agrochemicals: It may find applications in the development of agrochemicals for crop protection.

Mécanisme D'action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

Pathways Involved: By inhibiting these enzymes, the compound can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

- 3-(4-Methoxyphenyl)-2-((2-chlorobenzyl)thio)-4(3H)-quinazolinone

- 3-(4-Ethoxyphenyl)-2-((2-bromobenzyl)thio)-4(3H)-quinazolinone

- 3-(4-Ethoxyphenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone

Comparison:

- Uniqueness: The presence of the ethoxy group and the fluorobenzyl thioether moiety in 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone imparts unique chemical and biological properties compared to its analogs.

- Activity: The fluorine atom in the benzyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved biological activity.

Activité Biologique

3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN6O2S with a molecular weight of 438.5 g/mol. Its structure features an ethoxyphenyl group and a fluorobenzyl thioether, which are critical for its biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain quinazolinone derivatives showed IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antibacterial Activity

Quinazolines have also demonstrated antibacterial properties. In vitro studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is often attributed to the inhibition of bacterial DNA synthesis or cell wall synthesis .

Table 2: Antibacterial Efficacy of Quinazoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 12 |

| Compound B | E. coli | 10 |

| Compound C | Pseudomonas aeruginosa | 11 |

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been validated through various animal models. Compounds similar to this compound have shown to outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in reducing inflammation and pain in experimental settings .

The biological activity of quinazoline derivatives is largely attributed to their ability to interact with specific molecular targets within cells. For example:

- EGFR Inhibition : Many quinazolines act as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. This inhibition disrupts signaling pathways that promote cell proliferation and survival .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of several quinazoline derivatives on human cancer cell lines, revealing that compounds similar to this compound significantly inhibited cell growth in a dose-dependent manner.

- Antimicrobial Efficacy : Another study assessed the antibacterial properties of various quinazoline derivatives against clinical isolates, finding notable activity against resistant strains of bacteria.

Propriétés

Numéro CAS |

763113-61-7 |

|---|---|

Formule moléculaire |

C23H19FN2O2S |

Poids moléculaire |

406.5 g/mol |

Nom IUPAC |

3-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C23H19FN2O2S/c1-2-28-18-13-11-17(12-14-18)26-22(27)19-8-4-6-10-21(19)25-23(26)29-15-16-7-3-5-9-20(16)24/h3-14H,2,15H2,1H3 |

Clé InChI |

JZFFPPUHVRKUBT-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.